
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in cancer research. CPB is a small molecule inhibitor that targets the oncogenic protein, heat shock protein 90 (Hsp90), which is involved in the stabilization and activation of various cancer-related proteins.
作用机制
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide binds to the ATP-binding site of Hsp90, preventing its interaction with ATP and leading to the destabilization of the Hsp90-client protein complex. This results in the degradation of the client proteins and the inhibition of their downstream signaling pathways. This compound has been shown to inhibit the activity of various oncogenic proteins, including HER2, AKT, and RAF-1, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity on normal cells. This compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to inhibit angiogenesis, which is crucial for the growth and survival of tumors. In addition, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, suggesting its potential use in combination therapy.
实验室实验的优点和局限性
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and selectivity for cancer cells. This compound has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential to form aggregates, which can affect its activity and bioavailability. These limitations can be addressed by optimizing the formulation and delivery of this compound.
未来方向
For 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide research include the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, the identification of biomarkers that predict the response to this compound treatment can help to select patients who are most likely to benefit from this therapy. Finally, the combination of this compound with other chemotherapeutic agents or immunotherapies can enhance its effectiveness and overcome drug resistance.
合成方法
The synthesis of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-phenethylsulfanilamide to form 4-chloro-N-(phenethylsulfamoyl)benzenesulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it more accessible for research purposes.
科学研究应用
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has been extensively studied for its potential use in cancer research. Hsp90 is a chaperone protein that is overexpressed in many types of cancer and plays a crucial role in the stabilization and activation of oncogenic proteins. This compound has been shown to inhibit the activity of Hsp90, leading to the degradation of its client proteins and ultimately resulting in the inhibition of cancer cell growth. This compound has been tested in various cancer cell lines and animal models, showing promising results in inhibiting tumor growth and metastasis.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c21-17-6-10-20(11-7-17)29(26,27)23-18-8-12-19(13-9-18)28(24,25)22-15-14-16-4-2-1-3-5-16/h1-13,22-23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLODYVGLJYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

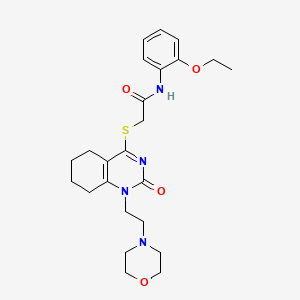
![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)
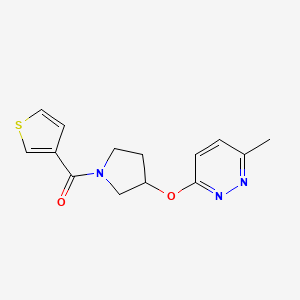
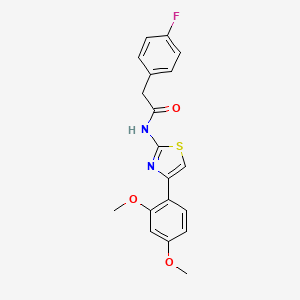
![2-(2-pyridinylmethyl)-2,3-dihydro-1H-naphtho[2',3':4,5]furo[2,3-f][1,3]benzoxazine-7,12-dione](/img/structure/B2615036.png)

![1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2615038.png)
![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)
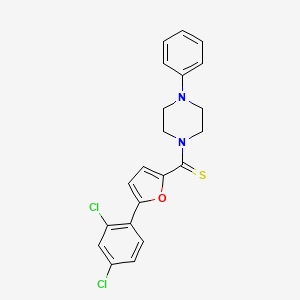
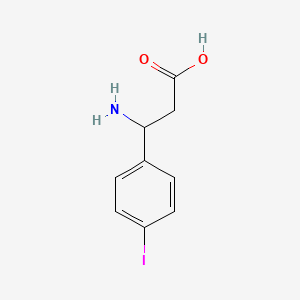
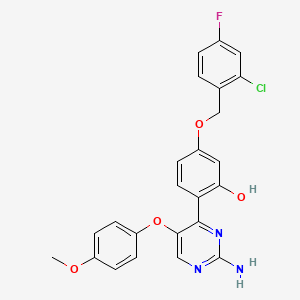

![(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2615047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2615048.png)